molecular formula C17H26O2 B14850328 3-Tert-butoxy-2-(cyclohexylmethyl)phenol

3-Tert-butoxy-2-(cyclohexylmethyl)phenol

Cat. No.: B14850328
M. Wt: 262.4 g/mol
InChI Key: ZFTSBDJOQBBVTB-UHFFFAOYSA-N
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Description

3-Tert-butoxy-2-(cyclohexylmethyl)phenol is a synthetic phenolic compound characterized by a phenol ring substituted with a tert-butoxy group at the 3-position and a cyclohexylmethyl group at the 2-position. Its molecular formula is C₁₇H₂₆O₂, with a molecular weight of 262.39 g/mol.

Properties

Molecular Formula

C17H26O2

Molecular Weight

262.4 g/mol

IUPAC Name

2-(cyclohexylmethyl)-3-[(2-methylpropan-2-yl)oxy]phenol

InChI

InChI=1S/C17H26O2/c1-17(2,3)19-16-11-7-10-15(18)14(16)12-13-8-5-4-6-9-13/h7,10-11,13,18H,4-6,8-9,12H2,1-3H3

InChI Key

ZFTSBDJOQBBVTB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC=CC(=C1CC2CCCCC2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butoxy-2-(cyclohexylmethyl)phenol typically involves the protection of phenols as tert-butyl ethers under mild conditions. One method involves the use of zinc dust and an excess of tert-butyl chloride, which selectively tert-butylates the phenolic hydroxyl group without affecting other functional groups . This reaction is carried out under mild conditions, ensuring high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalytic amounts of erbium triflate (Er(OTf)3) in solvent-free conditions at room temperature has been reported as an eco-compatible method for the formation of tert-butyl ethers of alcohols and phenols . This method allows for the efficient recovery and reuse of the catalyst, making it suitable for industrial applications.

Chemical Reactions Analysis

Scientific Research Applications

3-Tert-butoxy-2-(cyclohexylmethyl)phenol has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Tert-butoxy-2-(cyclohexylmethyl)phenol involves its interaction with specific molecular targets and pathways. The tert-butoxy group provides steric hindrance, protecting the phenolic hydroxyl group from unwanted reactions. This allows for selective reactions at other sites on the molecule. The cyclohexylmethyl group may also influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Positional Isomers: 5-Tert-butoxy-2-(cyclohexylmethyl)phenol

Key Differences :

  • Substituent Positions : The tert-butoxy group is at the 5-position instead of the 3-position (Figure 1).
  • Physicochemical Properties :
    • Acidity (pKa) : The 3-tert-butoxy isomer exhibits slightly lower acidity (predicted pKa ~10.2) compared to the 5-isomer (pKa ~10.5) due to proximity of the electron-donating tert-butoxy group to the hydroxyl, reducing stabilization of the deprotonated form .
    • Lipophilicity (LogP) : The 3-isomer has a marginally higher LogP (~4.5 vs. ~4.3), attributed to enhanced steric shielding of the hydroxyl group, reducing hydrogen-bonding capacity .

Biological Implications : Positional isomerism may affect receptor binding. For example, the 3-substituted compound’s steric profile could improve interactions with hydrophobic enzyme pockets compared to the 5-isomer .

4-Tert-butyl-2-(trifluoromethyl)phenol

Structural Contrasts :

  • Substituents : Features a tert-butyl group at the 4-position and a trifluoromethyl group at the 2-position (vs. tert-butoxy and cyclohexylmethyl in the target compound).
  • Physicochemical Properties: Acidity: The trifluoromethyl group’s strong electron-withdrawing effect lowers the pKa to ~8.3, significantly more acidic than 3-tert-butoxy-2-(cyclohexylmethyl)phenol . Molecular Weight: 218.22 g/mol (C₁₁H₁₃F₃O), lighter due to fewer carbons .

Functional Implications : The trifluoromethyl group enhances metabolic stability and bioavailability, making this compound more suitable for pharmaceutical applications requiring prolonged half-lives .

Cyclohexylmethyl-Substituted Pharmaceuticals

Examples: AB-CHMINACA (a synthetic cannabinoid) and metabolites of [2-(3-methoxyphenyl)-cyclohexylmethyl]-dimethylamine (antidepressant candidate) .

Comparison :

  • Lipophilicity: The cyclohexylmethyl group in this compound increases LogP (~4.5), similar to AB-CHMINACA (LogP ~5.1), suggesting blood-brain barrier permeability .
  • Bioactivity: Unlike AB-CHMINACA (a controlled substance with psychoactive effects), the target compound’s phenolic structure and tert-butoxy group may direct it toward antioxidant or anti-inflammatory applications .

Data Tables

Table 1: Physicochemical Properties of Comparable Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Predicted LogP Predicted pKa
This compound Not Provided C₁₇H₂₆O₂ 262.39 2,3 4.5 10.2
5-Tert-butoxy-2-(cyclohexylmethyl)phenol 1243395-50-7 C₁₇H₂₆O₂ 262.39 2,5 4.3 10.5
4-Tert-butyl-2-(trifluoromethyl)phenol 57477-80-2 C₁₁H₁₃F₃O 218.22 2,4 3.8 8.3

Research Findings and Implications

  • Synthetic Accessibility : The tert-butoxy and cyclohexylmethyl groups are synthetically tractable, enabling modular design for structure-activity relationship (SAR) studies .
  • Acidity-Bioactivity Relationship: The higher pKa of this compound compared to trifluoromethyl analogs suggests reduced ionization at physiological pH, favoring membrane permeability .

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